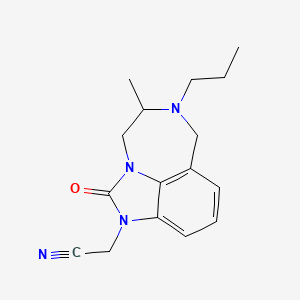
(+-)-4,5,6,7-Tetrahydro-5-methyl-2-oxo-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepine-1(2H)-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-4,5,6,7-Tetrahydro-5-methyl-2-oxo-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepine-1(2H)-acetonitrile is a complex organic compound with a unique structure that combines elements of imidazole and benzodiazepine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-4,5,6,7-Tetrahydro-5-methyl-2-oxo-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepine-1(2H)-acetonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodiazepine Moiety: This step involves the formation of the benzodiazepine ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-4,5,6,7-Tetrahydro-5-methyl-2-oxo-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepine-1(2H)-acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.
Applications De Recherche Scientifique
(±)-4,5,6,7-Tetrahydro-5-methyl-2-oxo-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepine-1(2H)-acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (±)-4,5,6,7-Tetrahydro-5-methyl-2-oxo-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepine-1(2H)-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzodiazepine derivatives and imidazole-containing molecules. Examples include:
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Midazolam: Another benzodiazepine used as a sedative.
Imidazole: A simpler compound that forms the basis for many biologically active molecules.
Uniqueness
(±)-4,5,6,7-Tetrahydro-5-methyl-2-oxo-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepine-1(2H)-acetonitrile is unique due to its combined imidazole and benzodiazepine structure, which may confer distinct biological activities and chemical properties not found in simpler compounds.
Propriétés
Numéro CAS |
136723-05-2 |
|---|---|
Formule moléculaire |
C16H20N4O |
Poids moléculaire |
284.36 g/mol |
Nom IUPAC |
2-(11-methyl-2-oxo-10-propyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-3-yl)acetonitrile |
InChI |
InChI=1S/C16H20N4O/c1-3-8-18-11-13-5-4-6-14-15(13)20(10-12(18)2)16(21)19(14)9-7-17/h4-6,12H,3,8-11H2,1-2H3 |
Clé InChI |
FAOJYYOIQSZWMA-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CC2=C3C(=CC=C2)N(C(=O)N3CC1C)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



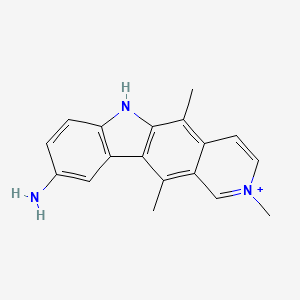
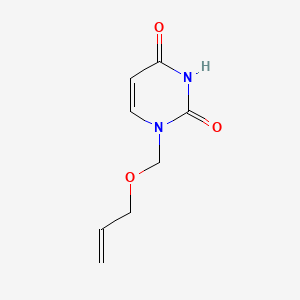

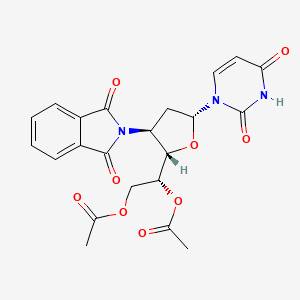

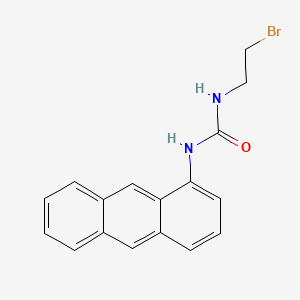
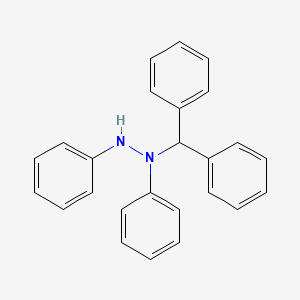

![2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796083.png)

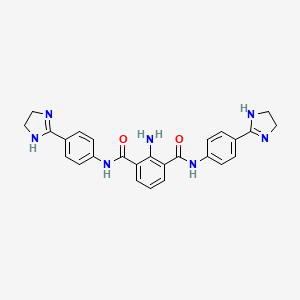
![2-[2,12-Dichloro-16-(2-hydroxyphenyl)-10,20-dithia-4,5,7,8,14,15,17,18-octazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,6,8,11,13,16,18-octaen-6-yl]phenol](/img/structure/B12796095.png)

